molecular formula C7H10INO B1598885 3,5-Dimethyl-4-(2-iodoethyl)isoxazole CAS No. 83467-36-1

3,5-Dimethyl-4-(2-iodoethyl)isoxazole

Cat. No.: B1598885
CAS No.: 83467-36-1
M. Wt: 251.06 g/mol
InChI Key: UQHKDFGFMKDTBO-UHFFFAOYSA-N
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Description

Significance of Isoxazole (B147169) Heterocycles in Contemporary Chemical Research

Isoxazole and its derivatives are recognized as a valuable and well-established class of heterocyclic compounds. core.ac.uk This five-membered ring system is a cornerstone in medicinal chemistry, materials science, and agrochemical research, largely due to its structural versatility and the diverse biological activities its derivatives can exhibit. researchgate.netrsc.org The isoxazole nucleus is considered a "privileged" structure because it is a component in numerous molecules with significant pharmacological properties. nih.govolemiss.edu The arrangement of heteroatoms in the isoxazole ring allows for a range of non-covalent interactions, which can contribute to enhanced efficacy and improved pharmacokinetic profiles of isoxazole-containing drugs. bldpharm.com

The chemical stability of the aromatic isoxazole ring, combined with its susceptibility to ring-opening reactions under specific conditions, makes it a versatile synthetic intermediate. researchgate.net This dual nature allows chemists to use the isoxazole moiety as a building block for creating more complex molecular architectures, including β-hydroxycarbonyl compounds and γ-amino alcohols. olemiss.edu Researchers continually develop novel synthetic strategies, such as cycloaddition reactions, condensation reactions, and green chemistry approaches, to access a wide array of substituted isoxazoles, underscoring their sustained importance in organic synthesis. researchgate.netrsc.org

Role of Isoxazole Derivatives in Medicinal Chemistry and Organic Synthesis

The isoxazole framework is a key component in a multitude of commercially available drugs and compounds under investigation for various therapeutic applications. nih.govresearchgate.net The diverse pharmacological activities associated with isoxazole derivatives are extensive, including anticancer, antimicrobial, anti-inflammatory, analgesic, antiviral, anticonvulsant, and neuroprotective effects. nih.govresearchgate.netrsc.org The specific activity is often determined by the nature and position of the substituents on the isoxazole ring. nih.gov

In organic synthesis, isoxazoles serve as crucial intermediates. core.ac.uk For example, the 1,3-dipolar cycloaddition reaction between an alkyne and a nitrile oxide is a fundamental method for constructing the isoxazole ring. core.ac.uk Various synthetic methodologies, including metal-free protocols and reactions in green solvents like water, have been developed to create 3,5-disubstituted and 3,4,5-trisubstituted isoxazoles. core.ac.ukbeilstein-journals.org These advances facilitate the efficient design and synthesis of complex and bioactive molecules for drug discovery programs. rsc.org

PropertyValueSource
Molecular Formula C7H10INOPubChem nih.gov
Molecular Weight 251.06 g/mol SINFOO sinfoochem.com
CAS Number 83467-36-1SINFOO sinfoochem.com
IUPAC Name 3,5-dimethyl-4-(2-iodoethyl)-1,2-oxazolePubChem nih.gov
Canonical SMILES CC1=C(C(=NO1)C)CCIPubChem nih.gov

Rationale for Investigating 3,5-Dimethyl-4-(2-iodoethyl)isoxazole

While extensive research on this compound is not widely published, a strong rationale for its investigation can be inferred from its constituent parts. The core structure, 3,5-dimethylisoxazole (B1293586) , is a well-known motif in medicinal chemistry. nih.gov For instance, it has been employed as an acetyl-lysine mimic in the design of Bromodomain and Extra-Terminal (BET) inhibitors, which are explored for anticancer therapies. nih.gov The methyl groups can influence the molecule's electronic properties and steric profile.

The key feature of this compound is the 4-(2-iodoethyl) substituent . The iodine atom is a large, polarizable halogen that can participate in halogen bonding and, more importantly, functions as an excellent leaving group in nucleophilic substitution reactions. This makes this compound a highly valuable synthetic intermediate. It provides a chemical handle to introduce a wide variety of other functional groups at the C4-position via the ethyl linker, enabling the creation of a library of novel isoxazole derivatives for structure-activity relationship (SAR) studies.

Furthermore, the presence of iodine opens the possibility of radiolabeling. Isotopes of iodine (such as ¹²³I, ¹²⁴I, ¹²⁵I, or ¹³¹I) are commonly used in medical imaging techniques like Single Photon Emission Computed Tomography (SPECT) and Positron Emission Tomography (PET). Therefore, this compound could serve as a precursor for developing radiotracers to visualize and study biological targets in vivo.

Overview of Research Domains Pertaining to the Chemical Compound

Based on its chemical structure, this compound is a compound of interest across several research domains:

Synthetic Organic Chemistry : Its primary role is likely as a versatile building block. The reactivity of the iodoethyl group makes it an ideal substrate for constructing more complex molecules. It can be used in cross-coupling reactions or nucleophilic substitutions to elaborate the isoxazole core. The related compound, 4-iodo-3,5-dimethylisoxazole, is known to be a useful intermediate in the synthesis of agrochemicals and other fine chemicals due to its ability to undergo further functionalization. chemimpex.com

Medicinal Chemistry : As a scaffold, it allows for the systematic modification and exploration of the chemical space around the 3,5-dimethylisoxazole core. Researchers could synthesize analogues to probe the binding pockets of enzymes or receptors, aiming to develop new therapeutic agents. The isoxazole scaffold itself is linked to a broad spectrum of biological activities, which provides a strong foundation for such investigations. researchgate.net

Radiochemistry and Molecular Imaging : The potential for introducing a radioactive iodine isotope makes this compound a candidate for the development of new imaging agents for PET or SPECT scans. Such tools are invaluable in oncology, neurology, and cardiology for diagnostic purposes and for understanding disease mechanisms at the molecular level.

Biological Activity of Isoxazole ScaffoldExamples of DerivativesTherapeutic Area
Anticancer Isoxazoles linked to 2-phenylbenzothiazole, Isoxazolo[5ʹ,4ʹ:5,6]pyrido[2,3-b]indoles. nih.govOncology
Anti-inflammatory 3,4-diaryl isoxazoles. nih.govInflammation, Pain
Antimicrobial Sulfamethoxazole, Oxacillin. researchgate.netInfectious Diseases
Neuroprotective Isoxazole derivatives as nAChR ligands. nih.govCNS Disorders
Antiviral Various isoxazole derivatives. nih.govVirology

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(2-iodoethyl)-3,5-dimethyl-1,2-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10INO/c1-5-7(3-4-8)6(2)10-9-5/h3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQHKDFGFMKDTBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)CCI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10INO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00404620
Record name 3,5-Dimethyl-4-(2-iodoethyl)isoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00404620
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83467-36-1
Record name 3,5-Dimethyl-4-(2-iodoethyl)isoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00404620
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 3,5 Dimethyl 4 2 Iodoethyl Isoxazole

Strategies for Isoxazole (B147169) Ring Construction Relevant to the 3,5-Dimethyl Core

The formation of the 3,5-dimethylisoxazole (B1293586) scaffold is a well-established process in heterocyclic chemistry, with several reliable methods at the disposal of synthetic chemists. These methods primarily include cycloaddition reactions and condensations.

1,3-Dipolar Cycloaddition Reactions in Isoxazole Synthesis

One of the most powerful and versatile methods for constructing the isoxazole ring is the [3+2] cycloaddition reaction between a nitrile oxide and a dipolarophile, such as an alkyne or an alkene. tandfonline.com This approach is a cornerstone of isoxazole synthesis due to its high efficiency and regioselectivity. nih.govmaynoothuniversity.ie

Nitrile Oxide Cycloadditions with Alkynes and Alkenes

The reaction of a nitrile oxide with an alkyne directly yields a substituted isoxazole. nih.gov For the synthesis of the 3,5-dimethylisoxazole core, this would involve the reaction of acetonitrile (B52724) oxide (the 1,3-dipole) with propyne (B1212725) (the dipolarophile). The nitrile oxide is typically generated in situ from a stable precursor, such as acetaldoxime, through oxidation with agents like sodium hypochlorite (B82951) (NaOCl) or N-chlorosuccinimide (NCS). nih.govmdpi.comnih.gov Alternatively, hydroximoyl chlorides can be dehydrohalogenated with a base to furnish the nitrile oxide dipole. nih.gov

The regioselectivity of the cycloaddition is a critical aspect, with the frontier molecular orbitals (FMO) of the reactants dictating the orientation of the final product. mdpi.com In many cases, including copper-catalyzed variants, the reaction between a terminal alkyne and a nitrile oxide reliably produces the 3,5-disubstituted isoxazole isomer. maynoothuniversity.ie

Table 1: Examples of Nitrile Oxide Cycloaddition Conditions for Isoxazole Synthesis

Precursor Dipolarophile Reagents/Catalyst Solvent Yield Reference
Aldoximes Alkynes/Alkenes NaCl, Oxone, Na2CO3 Ball-milling (solvent-free) Up to 85% tandfonline.com
Aldoximes Terminal Alkynes Copper(I) Various Good organic-chemistry.org
Hydroxyimidoyl Chlorides Terminal Alkynes Cu/Al2O3 Ball-milling (solvent-free) Moderate to Excellent nih.gov
α-Nitroketones Alkenes/Alkynes Chloramine-T CH3CN Good nih.gov
Enolate-Mediated Cycloaddition Approaches

A variation of the cycloaddition strategy involves the use of enolates as the three-carbon component. Specifically, 3,4,5-trisubstituted isoxazoles can be accessed directly through the enolate-mediated 1,3-dipolar cycloaddition of β-functionalized ketones with nitrile oxides. researchgate.netdocumentsdelivered.com In a pathway relevant to the 3,5-dimethyl core, the enolate of pentane-2,4-dione (acetylacetone) can react with a nitrile oxide precursor. This method often requires an organocatalyst, such as 1,1,3,3-tetramethylguanidine (B143053) (TMG), to facilitate the reaction, which proceeds to generate the isoxazole ring with high regioselectivity. documentsdelivered.com

Condensation Reactions with β-Dicarbonyl Compounds and Hydroxylamine (B1172632) Derivatives

The most traditional and straightforward method for synthesizing 3,5-dimethylisoxazole is the condensation reaction between a 1,3-dicarbonyl compound and hydroxylamine. youtube.comcore.ac.uk For the target core, the readily available and inexpensive pentane-2,4-dione (acetylacetone) is treated with hydroxylamine hydrochloride. youtube.comnih.gov

The reaction mechanism initiates with the nucleophilic attack of the amine group of hydroxylamine on one of the carbonyl carbons to form an imine (oxime). youtube.com This is followed by an intramolecular cyclization where the hydroxyl group attacks the second carbonyl. A final dehydration step then yields the aromatic 3,5-dimethylisoxazole ring. youtube.com This method is highly efficient, often providing good yields with simple work-up procedures. nih.govmdpi.com

Transition Metal-Catalyzed Cyclizations and Coupling Reactions

Modern synthetic organic chemistry has seen the rise of transition metal catalysis for the construction of heterocyclic rings. researchgate.netbohrium.com Various metals, including palladium, copper, gold, and rhodium, have been employed to catalyze the synthesis of isoxazoles. researchgate.netresearchgate.net These methods include:

Catalyzed Cycloadditions: As mentioned, copper(I) salts are widely used to catalyze the [3+2] cycloaddition of terminal alkynes and in situ generated nitrile oxides, ensuring high regioselectivity for the 3,5-disubstituted product. organic-chemistry.org

Cycloisomerizations: Gold and other metals can catalyze the cycloisomerization of α,β-acetylenic oximes to form isoxazoles. organic-chemistry.org By selecting the appropriate starting oxime, this method can provide selective access to 3,5-disubstituted isoxazoles. nih.gov

Multi-Component Reactions: Palladium catalysis can enable four-component coupling reactions involving a terminal alkyne, hydroxylamine, carbon monoxide, and an aryl iodide to assemble the isoxazole ring. organic-chemistry.org

These metal-catalyzed approaches offer advantages in terms of reaction conditions, scope, and control over selectivity compared to some classical methods. researchgate.net

Approaches for Introducing the 2-Iodoethyl Side Chain

Once the 3,5-dimethylisoxazole core is synthesized, the next critical step is the introduction of the 2-iodoethyl group at the C4 position. The C4-H bond of 3,5-dimethylisoxazole is susceptible to electrophilic substitution, providing a handle for functionalization. nih.gov

A direct C-H iodination is challenging; therefore, a multi-step approach is generally required. A common strategy involves the installation of a functional group at C4 that can be subsequently converted to the 2-iodoethyl moiety.

Nitration followed by Alkylation: A well-documented route for C4 functionalization begins with the nitration of 3,5-dimethylisoxazole to yield 3,5-dimethyl-4-nitroisoxazole (B73060). nih.govnih.gov This nitro-activated compound can serve as a vinylogous pronucleophile in allylic-allylic alkylation reactions, demonstrating that C-C bonds can be formed at this position. nih.govresearchgate.net A plausible, though not explicitly cited, pathway could involve the reaction of the 4-nitroisoxazole (B72013) with a suitable two-carbon electrophile, followed by reduction of the nitro group and subsequent transformation of the introduced functional group into the iodoethyl chain.

Halogenation followed by Cross-Coupling: A more direct route involves the electrophilic halogenation of the isoxazole core. The C4 position can be iodinated using reagents like N-iodosuccinimide (NIS) in the presence of an acid like trifluoroacetic acid (TFA) to produce 4-iodo-3,5-dimethylisoxazole. nih.govnih.gov This 4-iodoisoxazole (B1321973) is an ideal substrate for transition metal-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira couplings. nih.govnih.gov To introduce the desired side chain, it could be coupled with a suitable organoboron or organozinc reagent bearing a protected 2-hydroxyethyl or vinyl group, which would then be converted to the iodoethyl functionality in subsequent steps (e.g., hydroboration/oxidation followed by iodination, or hydroiodination).

Functional Group Interconversion: A hypothetical but chemically viable route would be the acylation (e.g., Friedel-Crafts) of 3,5-dimethylisoxazole with acetyl chloride to form 4-acetyl-3,5-dimethylisoxazole. This ketone could then be reduced to the corresponding alcohol (4-(1-hydroxyethyl)-3,5-dimethylisoxazole), which can be further reduced to the ethyl group or, more likely, subjected to a sequence involving dehydration to a vinyl group, followed by hydroiodination. Alternatively, the 4-acetyl group could undergo a Wittig reaction to introduce a vinyl group, which is then converted to the 2-iodoethyl group. A more direct conversion would involve reducing the ketone to 4-(2-hydroxyethyl)-3,5-dimethylisoxazole, followed by conversion of the hydroxyl group to a good leaving group (e.g., tosylate or mesylate) and subsequent displacement with iodide via a Finkelstein reaction.

Table 2: Potential Strategies for C4-Functionalization of 3,5-Dimethylisoxazole

Intermediate Reagents for C4-Functionalization Subsequent Steps for Side Chain

Direct Functionalization of Pre-formed Isoxazole Scaffolds

One of the primary routes to 3,5-dimethyl-4-(2-iodoethyl)isoxazole involves the modification of a readily available 3,5-dimethylisoxazole starting material. This approach typically proceeds in a two-step sequence: C4-alkylation followed by functional group transformation.

A plausible and efficient method for the introduction of the ethyl group at the C4 position involves the alkylation of a suitable 3,5-dimethylisoxazole precursor. Research has shown the feasibility of C4-alkylation on the 3,5-dimethylisoxazole ring system. For instance, the allylic–allylic alkylation of 3,5-dimethyl-4-nitroisoxazole with Morita–Baylis–Hillman (MBH) carbonates has been successfully demonstrated, showcasing the capability of this ring system to undergo C-C bond formation at the desired position. nih.gov While not a direct installation of a hydroxyethyl (B10761427) or iodoethyl group, this demonstrates the principle of C4 functionalization.

A more direct precursor would be 2-(3,5-dimethylisoxazol-4-yl)ethanol. The synthesis of this alcohol could potentially be achieved through the reaction of a C4-lithiated or Grignard derivative of 3,5-dimethylisoxazole with ethylene (B1197577) oxide. Once this alcohol precursor is obtained, the conversion of the hydroxyl group to an iodide is a well-established transformation. The Appel reaction, which utilizes triphenylphosphine (B44618) and iodine, is a mild and effective method for this conversion. core.ac.uk The reaction proceeds via an oxyphosphonium intermediate, which is subsequently displaced by the iodide ion in an S_N2 reaction.

Table 1: Representative Conditions for the Appel Reaction

ReagentsSolventTemperatureReference
Triphenylphosphine, IodineDichloromethaneRoom Temperature core.ac.uknih.gov
Polymer-supported Triphenylphosphine, IodineDichloromethaneRoom Temperature core.ac.uk

Incorporation of Iodoethyl Precursors in Ring-Forming Reactions

An alternative strategy involves the construction of the isoxazole ring from acyclic precursors that already contain the iodoethyl or a suitable precursor moiety. The classical synthesis of isoxazoles often involves the [3+2] cycloaddition reaction between a nitrile oxide and an alkyne or alkene. google.com

To synthesize this compound via this route, one would require a suitably substituted alkyne or another dipolarophile. A potential precursor could be a 1,3-dicarbonyl compound bearing the iodoethyl group, which would then react with hydroxylamine. For example, a β-ketoester or a 1,3-diketone functionalized at the α-position with a 2-iodoethyl group could undergo condensation with hydroxylamine to form the isoxazole ring. A patent for the synthesis of 4-iodo-3-methylisoxazole-5-formaldehyde describes a condensation reaction between acetone (B3395972) oxime and 2,2-diethoxy ethyl acetate, followed by aromatization and iodination, illustrating the feasibility of building a substituted isoxazole ring. organic-chemistry.org

Another approach within this category is the reaction of 2-alkyn-1-one O-methyl oximes with electrophilic halogen sources. Research has demonstrated that various 2-alkyn-1-one O-methyl oximes react with reagents like iodine monochloride (ICl) or molecular iodine (I₂) to yield 4-haloisoxazoles. researchgate.net This methodology could potentially be adapted to incorporate the desired iodoethyl side chain.

Advanced Synthetic Techniques and Green Chemistry Considerations

Modern synthetic chemistry places a strong emphasis on the development of environmentally benign and efficient processes. Several advanced techniques can be applied to the synthesis of isoxazole derivatives, including the target compound this compound.

Solvent-Free and Aqueous Reaction Environments

The use of green solvents, such as water, or the complete elimination of solvents are key principles of green chemistry. The synthesis of 3,4,5-trisubstituted isoxazoles has been successfully achieved in water under mild basic conditions via a [3+2] cycloaddition of nitrile oxides and 1,3-dicarbonyl compounds, without the need for a metal catalyst. nih.govorganic-chemistry.org This approach offers a fast and environmentally friendly route to highly substituted isoxazoles. Furthermore, solvent-free methods, often employing ball-milling, have been developed for the synthesis of 3,5-disubstituted isoxazoles from terminal alkynes and hydroxyimidoyl chlorides. google.com

Microwave-Assisted Synthesis Enhancements

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to significantly reduced reaction times, increased yields, and cleaner reactions. The synthesis of 3,5-disubstituted isoxazoles via one-pot, uncatalyzed microwave-assisted 1,3-dipolar cycloaddition reactions has been reported. bldpharm.com This technique can be particularly advantageous for the rapid generation of nitrile oxides in situ followed by their cycloaddition. Microwave-assisted solid-phase synthesis of 4,5-disubstituted isoxazoles has also been explored, offering benefits in terms of purification and automation. researchgate.net

Metal-Free Catalysis and Reagent Systems

The development of metal-free catalytic systems is a significant goal in sustainable chemistry to avoid the use of potentially toxic and expensive transition metals. Several metal-free approaches for the synthesis of isoxazoles have been developed. For instance, the reaction of aldoximes with alkynes can be promoted by reagents like oxone in an aqueous medium to generate 3,5-disubstituted isoxazoles. Another example is the use of hypervalent iodine reagents, which can be used in catalytic amounts with a suitable terminal oxidant, to facilitate the [3+2] cycloaddition of oximes and alkynes.

Table 2: Comparison of Advanced Synthetic Techniques for Isoxazole Synthesis

TechniqueKey AdvantagesApplicable Reaction TypeRepresentative References
Solvent-Free/Aqueous SynthesisEnvironmentally friendly, reduced waste[3+2] Cycloaddition nih.govgoogle.comorganic-chemistry.org
Microwave-Assisted SynthesisReduced reaction times, higher yields1,3-Dipolar Cycloaddition researchgate.netbldpharm.com
Metal-Free CatalysisAvoids toxic metals, lower cost[3+2] Cycloaddition

Chemical Transformations and Reaction Mechanisms of 3,5 Dimethyl 4 2 Iodoethyl Isoxazole Analogues

Mechanistic Elucidation of Isoxazole (B147169) Formation Pathways

The formation of the isoxazole ring is a cornerstone of heterocyclic chemistry, with several well-established mechanistic pathways. The two most prominent routes for synthesizing isoxazoles, including the 3,5-dimethylated core, are the cyclocondensation of a three-carbon component with hydroxylamine (B1172632) and the 1,3-dipolar cycloaddition of alkynes with nitrile oxides. researchgate.net

One of the oldest and most significant methods is the Claisen isoxazole synthesis, which involves the cyclocondensation of a 1,3-dicarbonyl compound with hydroxylamine. rsc.org For the synthesis of 3,5-dimethylisoxazole (B1293586) specifically, the reaction between acetylacetone (B45752) and hydroxylamine hydrochloride provides a direct, one-step cyclization. chemicalbook.com However, this classical approach can sometimes lead to mixtures of regioisomers and may require harsh conditions. rsc.org To overcome these limitations, methodologies using β-enamino diketones as precursors have been developed, allowing for greater regiochemical control under milder conditions. rsc.org

The second major pathway is the [3+2] cycloaddition reaction (a type of 1,3-dipolar cycloaddition) between a nitrile oxide (the 1,3-dipole) and an alkyne or alkene (the dipolarophile). researchgate.netnih.gov This method is highly versatile for creating a wide range of substituted isoxazoles. rsc.org The nitrile oxides are typically generated in situ from aldoximes or nitroalkanes. core.ac.uk The mechanism of this cycloaddition can be either a concerted pericyclic reaction or a stepwise process involving a diradical intermediate. rsc.org Copper(I)-catalyzed versions of this reaction are particularly effective for the regioselective synthesis of 3,5-disubstituted isoxazoles from terminal acetylenes. nih.govorganic-chemistry.org

Below is a table summarizing key synthetic routes to the isoxazole core.

Reactivity Profile of the Isoxazole Nucleus

The isoxazole ring possesses aromatic character but also contains a weak N-O bond, which gives it a unique reactivity profile, allowing for both substitution reactions that maintain the ring and ring-opening reactions under specific conditions. researchgate.net

Electrophilic Aromatic Substitution (SEAr): The isoxazole ring can undergo electrophilic substitution. In 3,5-dimethylisoxazole, the two methyl groups increase the electron density of the ring, activating it towards electrophiles. nih.gov The substitution occurs preferentially at the C4 position. A key example is the sulfochlorination of 3,5-dimethylisoxazole, which yields 3,5-dimethylisoxazole-4-sulfonyl chloride. nih.gov Similarly, electrophilic cyclization of 2-alkyn-1-one O-methyl oximes using iodine monochloride (ICl) is a powerful method to produce 4-iodoisoxazoles, demonstrating electrophilic attack at the C4 position. nih.gov

Nucleophilic Aromatic Substitution (SNAr): Nucleophilic substitution on the isoxazole ring is less common than electrophilic substitution because the ring is relatively electron-rich. msu.edu Such reactions typically require the presence of strong electron-withdrawing groups to activate the ring system towards nucleophilic attack. researchgate.netyoutube.com For instance, 5-nitroisoxazoles can undergo nucleophilic substitution where the nitro group is displaced by various nucleophiles. researchgate.net The reaction proceeds via an addition-elimination mechanism, where the nitrogen atom in the ring helps to stabilize the negatively charged intermediate (a Meisenheimer-like complex). msu.eduyoutube.com

Regioselectivity is a critical aspect of isoxazole chemistry, both in its synthesis and its subsequent transformations. The ability to control the placement of substituents at the 3, 4, and 5-positions is essential for targeted synthesis.

Methodologies for the regioselective synthesis of isoxazoles often rely on careful selection of precursors and reaction conditions. rsc.org For example, the reaction of β-enamino diketones with hydroxylamine hydrochloride can be directed to yield different regioisomers by varying the Lewis acid and other conditions. rsc.org The 1,3-dipolar cycloaddition reaction also offers a high degree of regiocontrol. The reaction of (diethoxyphosphoryl)formonitrile oxide with monosubstituted alkynes and alkenes, for instance, regioselectively produces 5-substituted isoxazole- and isoxazoline-3-phosphonates, respectively. researchgate.net Furthermore, using vinylphosphonates with a leaving group in the α or β position allows for the controlled synthesis of either 3,5- or 3,4-disubstituted isoxazoles. rsc.org

A key feature of the isoxazole ring is the lability of the N-O bond, which can be cleaved under various conditions to unmask other functional groups and generate diverse molecular scaffolds. researchgate.net This makes isoxazoles valuable synthetic intermediates. researchgate.net

Reductive Cleavage: Catalytic hydrogenation (e.g., using Raney Nickel) is a common method for cleaving the N-O bond. This reduction typically opens the ring to produce β-amino alcohols or enaminoketones, depending on the substituents and reaction conditions. core.ac.uk

Base-Mediated Cleavage: Strong bases can also induce ring-opening, taking advantage of the acidity of protons adjacent to the ring.

Electrophilic Ring-Opening: A recently developed method involves the ring-opening fluorination of C4-substituted isoxazoles using an electrophilic fluorinating agent like Selectfluor. nih.govorganic-chemistry.org This reaction proceeds through fluorination followed by deprotonation, ultimately yielding α-fluorocyanoketones. nih.gov This transformation highlights an unconventional reactivity pathway, converting the heterocyclic core into a fluorinated acyclic compound. organic-chemistry.org

The following table summarizes different ring-opening reactions.

Reactivity of the 2-Iodoethyl Side Chain

The 2-iodoethyl group at the C4 position of the isoxazole ring is a highly reactive functional handle. The carbon atom attached to the iodine is electrophilic, and the iodide ion is an excellent leaving group, making the side chain susceptible to nucleophilic substitution. gacariyalur.ac.in

The primary iodoalkane structure of the side chain strongly favors the SN2 (bimolecular nucleophilic substitution) mechanism. numberanalytics.com This is a concerted, single-step process where the incoming nucleophile attacks the carbon atom from the side opposite to the leaving group, leading to an inversion of stereochemistry if the carbon were chiral. gacariyalur.ac.in

This reactivity allows for the straightforward conversion of the iodoethyl group into a wide variety of other functional groups by reaction with different nucleophiles. This is a powerful strategy for creating a library of 3,5-dimethyl-4-substituted-ethylisoxazole analogues for applications such as structure-activity relationship (SAR) studies in medicinal chemistry.

The table below illustrates potential transformations of the 2-iodoethyl side chain via SN2 reactions with common nucleophiles.


Elimination Reactions Forming Unsaturated Bonds

Analogues of 3,5-dimethyl-4-(2-iodoethyl)isoxazole, which are classified as primary alkyl halides, are susceptible to elimination reactions to form unsaturated products. The reaction involves the removal of a hydrogen atom from the carbon adjacent to the isoxazole ring (the α-carbon) and the iodide leaving group from the β-carbon, resulting in the formation of a carbon-carbon double bond. This transformation yields the corresponding 4-vinylisoxazole derivative.

The mechanism for this reaction is typically a bimolecular elimination (E2). libretexts.org This process occurs in a single, concerted step where a base abstracts the α-proton simultaneously as the electrons from the C-H bond move to form a π-bond, and the leaving group (iodide) departs. libretexts.org The rate of the E2 reaction is second-order, depending on the concentration of both the alkyl halide substrate and the base. libretexts.org

For the elimination to proceed efficiently, a strong, non-nucleophilic base is preferred to minimize competition from substitution (SN2) reactions. libretexts.org Sterically hindered bases are particularly effective in promoting elimination over substitution. organic-chemistry.org The reaction is also favored by heat. nih.gov According to Zaitsev's rule, when multiple alkene products are possible, the more substituted (and thus more stable) alkene is generally the major product. nih.gov However, in the case of this compound, only one elimination product, 3,5-dimethyl-4-vinylisoxazole, can be formed.

Table 1: Potential Bases for Elimination of 4-(2-Iodoethyl)isoxazole Analogues

BaseChemical NameStrength/TypeExpected Product
KOtBuPotassium tert-butoxideStrong, Hindered3,5-Dimethyl-4-vinylisoxazole
DBU1,8-Diazabicyclo[5.4.0]undec-7-eneStrong, Non-nucleophilic3,5-Dimethyl-4-vinylisoxazole
NaHSodium HydrideStrong, Non-nucleophilic3,5-Dimethyl-4-vinylisoxazole
NaOHSodium HydroxideStrong, NucleophilicMixture of elimination and substitution products

Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Hiyama)

The carbon-iodine bond in this compound analogues serves as an electrophilic site for transition metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon bonds. Suzuki and Hiyama couplings are powerful methods for this purpose.

Suzuki Coupling

The Suzuki-Miyaura coupling involves the reaction of an organohalide with an organoboron compound, typically a boronic acid or a boronic ester, catalyzed by a palladium(0) complex in the presence of a base. organic-chemistry.org The catalytic cycle consists of three main steps: oxidative addition of the palladium catalyst to the organohalide, transmetalation of the organic group from the boron species to the palladium complex, and reductive elimination to form the final product and regenerate the Pd(0) catalyst. organic-chemistry.org The base is crucial for activating the organoboron reagent to facilitate transmetalation. wikipedia.org

While the target compound itself features an alkyl-iodide bond, highly relevant studies have been performed on the closely related 4-isoxazolyl boronic esters. For instance, the Suzuki-Miyaura coupling of 3,5-dimethylisoxazole-4-boronic acid pinacol (B44631) ester with 3-bromoquinoline (B21735) has been optimized, demonstrating the viability of the isoxazole core in such reactions. organic-chemistry.org This highlights the potential of using the iodo-isoxazole as the halide partner. The coupling of alkyl halides, though more challenging than aryl halides, can be achieved under specific conditions. wikipedia.org

Table 2: Representative Conditions for Suzuki Coupling of Isoxazole Analogues

Isoxazole SubstrateCoupling PartnerCatalyst/LigandBaseSolventTemp. (°C)Yield (%)Reference
3-Bromoquinoline3,5-Dimethylisoxazole-4-boronic acid pinacol esterP1-L4 (Pd-Xantphos precatalyst)K₃PO₄Dioxane/H₂O11082 organic-chemistry.org
3-Chloroindazole5-Indole boronic acidPd₂(dba)₃ / XPhosK₃PO₄Dioxane/H₂O100>98 researchgate.net
4-IodoanisolePhenylboronic acidC–SH–Pd (heterogeneous)K₂CO₃Ethanol100>99 nih.gov

Hiyama Coupling

The Hiyama coupling is a palladium-catalyzed reaction between an organohalide and an organosilane. nih.gov A key feature of this reaction is the requirement of an activating agent, typically a fluoride (B91410) source like tetrabutylammonium (B224687) fluoride (TBAF) or a base, to generate a hypervalent silicon species that is competent for transmetalation. rsc.org The general mechanism follows the same oxidative addition-transmetalation-reductive elimination sequence as other cross-couplings. nih.gov

The Hiyama coupling is applicable to a wide range of substrates, including aryl, vinyl, and alkyl halides. nih.gov Therefore, this compound is a suitable electrophilic partner. Research on isoxazole derivatives has demonstrated successful Hiyama couplings of isoxazolyl-4-silyl compounds, confirming the compatibility of the isoxazole ring with these reaction conditions. rsc.org A fluoride-free variant, the Hiyama-Denmark coupling, uses a silanol (B1196071) or silanolate and does not require an external fluoride activator, which can be advantageous when acid- or base-sensitive functional groups are present. rsc.org

Table 3: Representative Conditions for Hiyama Coupling of Organic Halides

Halide SubstrateOrganosilane PartnerCatalystActivator/BaseSolventTemp. (°C)Yield (%)Reference
4-BromoanisolePhenyltrimethoxysilane[(NHC)₂PdCl₂]NaOHDioxane12095 nih.gov
Aryl HalidesAryltrimethoxysilanesPd(OAc)₂/DABCOTBAFToluene105up to 100 nih.gov
3-Amido-2-(arylsilyl)aryl triflate(Intramolecular)Pd(OAc)₂ / DPEPhosCsFToluene8099 beilstein-journals.org

Stereochemical Control and Asymmetric Synthesis Strategies

Achieving stereochemical control in the synthesis of complex molecules is a central goal of organic chemistry. For derivatives of this compound, this can be approached by introducing chirality into the side chain through either substrate-controlled or catalyst-controlled methods.

Chiral Induction in Isoxazole Derivatization

Chiral induction refers to the preferential formation of one stereoisomer over another in a reaction, where the stereochemical outcome is controlled by a chiral center already present in the substrate. nih.govacs.org While no direct studies on chiral induction involving the this compound backbone were found, the principle can be applied to its derivatives.

If a chiral center were introduced onto the ethyl side chain (for example, by replacing a hydrogen with a hydroxyl or amino group), the existing stereocenter could direct the stereochemical outcome of subsequent reactions at a neighboring position. For instance, in a hypothetical reduction of a ketone at the β-position of the side chain, the chiral α-carbon would sterically hinder one face of the carbonyl group more than the other, leading to the preferential formation of one diastereomeric alcohol product. The isoxazole ring itself, being a planar aromatic system, would likely exert a modest steric influence, but its primary role would be as a scaffold holding the reacting groups in a defined spatial relationship.

Application of Phase-Transfer Catalysis in Asymmetric Reactions

Asymmetric phase-transfer catalysis (PTC) is a powerful technique for synthesizing enantioenriched compounds. This method uses a chiral catalyst, typically a quaternary ammonium (B1175870) or phosphonium (B103445) salt, to shuttle an anionic reactant from an aqueous or solid phase into an organic phase where it reacts with a substrate. The chiral catalyst forms a tight ion pair with the anion, creating a chiral environment that directs the subsequent reaction to proceed with high enantioselectivity.

This strategy is highly relevant for the α-functionalization of the 4-(2-iodoethyl) side chain. The methylene (B1212753) group adjacent to the isoxazole ring (the α-position) possesses acidic protons that can be abstracted by a strong base (e.g., concentrated NaOH or CsOH). Under phase-transfer conditions, the resulting carbanion can be paired with a chiral PTC and transferred into the organic phase to react with various electrophiles. This approach allows for the asymmetric alkylation, amination, or halogenation at the α-carbon, creating a new stereocenter with high enantiomeric excess (ee). Catalysts derived from cinchona alkaloids are commonly employed for such transformations.

Table 4: Chiral Phase-Transfer Catalysts and Representative Asymmetric Transformations

Catalyst TypeExample CatalystTransformationSubstrate TypeEnantioselectivity (ee)Reference
Cinchona Alkaloid Ammonium SaltO-Allyl-N-(9-anthracenylmethyl)cinchonidinium bromideα-AlkylationGlycine Schiff Baseup to 96%
Cinchona Alkaloid Ammonium SaltLygo/Corey type PTCα-AlkylationGlycine Schiff Base93%
Spirocyclic Phosphonium SaltSpirocyclic Phosphonium Salt (F1)α-FluorinationBenzofuranoneup to 94%
Bifunctional Phosphonium SaltMaruoka Catalyst (J)α-Chlorinationβ-Ketoesterup to 96%

Advanced Spectroscopic and Structural Characterization of the Chemical Compound

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For 3,5-Dimethyl-4-(2-iodoethyl)isoxazole, a combination of one-dimensional and two-dimensional NMR techniques provides a complete picture of the proton and carbon framework.

One-Dimensional NMR (¹H and ¹³C) for Proton and Carbon Framework Elucidation

One-dimensional NMR spectra, specifically ¹H and ¹³C NMR, are fundamental for identifying the different types of protons and carbons within a molecule and their respective chemical environments.

The ¹H NMR spectrum of a related compound, 3,5-dimethylisoxazole (B1293586), shows two singlets for the methyl protons at approximately δ 2.2 and δ 2.4 ppm. chemicalbook.com For this compound, the two methyl groups (at positions 3 and 5 of the isoxazole (B147169) ring) would also appear as sharp singlets, likely in a similar region of the spectrum. The ethyl group attached at the 4-position would present as two triplets: one for the methylene (B1212753) group adjacent to the isoxazole ring and another for the methylene group bonded to the iodine atom. Due to the electron-withdrawing effect of the iodine atom, the triplet corresponding to the -CH₂I protons would be expected to appear further downfield compared to the -CH₂- group attached to the isoxazole ring.

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. In substituted isoxazoles, the carbon atoms of the isoxazole ring typically resonate in the range of δ 100-170 ppm. rsc.orgresearchgate.net For this compound, distinct signals would be observed for the two methyl carbons, the two methylene carbons of the ethyl group, and the three carbons of the isoxazole ring (C3, C4, and C5). The C4 carbon, being substituted, would have a characteristic chemical shift, while the C3 and C5 carbons would be influenced by the adjacent methyl groups. The carbon atom bonded to iodine (-CH₂I) would show a signal at a significantly higher field (lower ppm value) compared to a carbon bonded to a less electronegative atom, due to the "heavy atom effect" of iodine.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
3-CH₃~2.2-2.4 (s)~10-15
5-CH₃~2.3-2.5 (s)~10-15
4-CH₂-~2.8-3.0 (t)~25-30
-CH₂I~3.2-3.5 (t)~5-10
C3-~160-165
C4-~110-115
C5-~170-175

Note: These are predicted values based on the analysis of similar structures and general principles of NMR spectroscopy. Actual experimental values may vary.

Two-Dimensional NMR (COSY, HMQC, HMBC) for Connectivity and Spatial Relationships

Two-dimensional NMR techniques are crucial for establishing the connectivity between atoms and understanding the spatial arrangement of the molecule.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling between the protons of the two methylene groups in the 2-iodoethyl side chain. A cross-peak between the two triplets would confirm their adjacent positions.

HMQC (Heteronuclear Multiple Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms they are directly attached to. It would be used to definitively assign the ¹³C signals for the methyl and methylene groups by correlating them with their corresponding proton signals.

X-ray Diffraction Analysis for Solid-State Molecular Structure Determination

X-ray diffraction analysis of a single crystal provides the most definitive structural information for a molecule in the solid state, including precise bond lengths, bond angles, and intermolecular interactions. While specific X-ray diffraction data for this compound is not publicly available, the principles of such an analysis can be described.

Determination of Crystalline Structure and Bond Parameters

A successful X-ray crystallographic study would yield the exact three-dimensional coordinates of each atom in the crystal lattice. From this data, precise bond lengths and angles can be calculated. For example, the bond lengths within the isoxazole ring (C-C, C-N, N-O, C-O) and the lengths of the bonds in the 4-(2-iodoethyl) substituent (C-C, C-I) would be determined with high precision. The planarity of the isoxazole ring could also be assessed. In related isoxazole structures, the ring is often found to be essentially planar. nih.gov

Table 2: Expected Bond Parameters from X-ray Diffraction Analysis

Bond Expected Bond Length (Å) Angle **Expected Bond Angle (°) **
C3-C4~1.42-1.45C5-N-O~108-112
C4-C5~1.35-1.38N-O-C3~105-109
C5-N~1.30-1.34O-C3-C4~110-114
N-O~1.40-1.44C3-C4-C5~102-106
O-C3~1.33-1.37C4-C5-N~110-114
C4-C(ethyl)~1.50-1.54C4-C-C~110-114
C(ethyl)-I~2.10-2.15C-C-I~108-112

Note: These are expected values based on typical bond lengths and angles for similar chemical functionalities.

Analysis of Supramolecular Interactions and Crystal Packing

The arrangement of molecules in the crystal, known as crystal packing, is determined by intermolecular forces such as hydrogen bonds, halogen bonds, and van der Waals interactions. In the case of this compound, the iodine atom could participate in halogen bonding (C-I···N or C-I···O interactions) with the nitrogen or oxygen atoms of neighboring isoxazole rings. These interactions can lead to the formation of specific supramolecular structures, such as chains or sheets. nih.gov The analysis of the crystal packing provides insights into the solid-state properties of the compound.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern.

The molecular formula of this compound is C₇H₁₀INO, which corresponds to a molecular weight of approximately 251.06 g/mol . sinfoochem.com In a mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 251. The presence of iodine would be readily identifiable by its characteristic isotopic pattern, as iodine is monoisotopic (¹²⁷I).

The fragmentation of the molecular ion upon electron impact would provide further structural confirmation. Key fragmentation pathways would likely involve:

Loss of an iodine radical (I•): This would result in a significant peak at m/z 124 (M - 127).

Cleavage of the ethyl side chain: Fission of the C-C bond in the side chain could lead to the loss of a CH₂I radical, resulting in a fragment at m/z 110.

Ring fragmentation: The isoxazole ring itself can undergo characteristic fragmentation, although the cleavage of the iodoethyl side chain is likely to be a more dominant process.

The analysis of the mass spectra of related isoxazole derivatives often shows characteristic fragmentation patterns that are used for their identification. bldpharm.com

Vibrational Spectroscopy (Infrared, IR) for Functional Group Identification

Detailed analysis of the infrared spectrum of this compound allows for the assignment of characteristic absorption bands corresponding to the vibrations of its various structural components. These include the C-H bonds of the methyl and ethyl groups, the C=C and C=N bonds within the isoxazole ring, the N-O bond of the heterocycle, and the C-I bond of the iodoethyl substituent.

Detailed Research Findings:

Aliphatic C-H Stretching: The sp³ hybridized C-H bonds of the two methyl groups (at positions 3 and 5) and the methylene group of the iodoethyl chain are expected to exhibit strong absorption bands in the region of 2850-3000 cm⁻¹. vscht.czorgchemboulder.com Specifically, the asymmetric and symmetric stretching vibrations of the methyl and methylene groups typically appear in this range. For instance, in a related compound, 3,5-Dimethyl-4-(3'-nitrophenylazo) isoxazole, C-H stretching vibrations were observed at 2923 cm⁻¹ and 2856 cm⁻¹. researchgate.net

Isoxazole Ring Vibrations: The isoxazole ring gives rise to a set of characteristic absorption bands. The C=C and C=N stretching vibrations within the heterocyclic ring are expected to appear in the 1490-1650 cm⁻¹ region. researchgate.netlibretexts.org In a similar isoxazole derivative, a C=C stretching vibration was identified at 1491 cm⁻¹. researchgate.net The N-O stretching vibration is another key indicator of the isoxazole ring, with its absorption typically found in the 1400-1450 cm⁻¹ range. For example, a band at 1405 cm⁻¹ was attributed to the N-O stretch in 3,5-Dimethyl-4-(3'-nitrophenylazo) isoxazole. researchgate.net

C-H Bending Vibrations: The bending vibrations (scissoring, rocking, and wagging) of the methyl and methylene groups give rise to absorptions in the fingerprint region (below 1500 cm⁻¹). vscht.cz Methyl C-H bending (scissoring) vibrations are typically observed around 1470-1450 cm⁻¹, while a characteristic methyl rock can be seen between 1370-1350 cm⁻¹. vscht.cz

C-I Stretching Vibration: A crucial feature for the identification of this compound is the C-I stretching vibration. Due to the high mass of the iodine atom, this bond vibration occurs at a low frequency. The characteristic absorption for a C-I stretch is found in the range of 500-600 cm⁻¹. libretexts.org This band is expected to be strong due to the significant change in dipole moment during the vibration.

The following table summarizes the expected characteristic infrared absorption bands for this compound based on data from analogous structures.

Wavenumber Range (cm⁻¹)Vibrational ModeFunctional GroupExpected Intensity
2850-3000C-H StretchingMethyl, MethyleneStrong
1490-1650C=C and C=N StretchingIsoxazole RingMedium to Weak
1400-1450N-O StretchingIsoxazole RingMedium
1450-1470C-H Bending (Scissoring)Methyl, MethyleneMedium
1350-1370C-H Bending (Rocking)MethylMedium to Weak
500-600C-I StretchingIodoethyl GroupStrong

This detailed analysis of the expected vibrational frequencies provides a solid foundation for the structural characterization of this compound using infrared spectroscopy. The presence of absorption bands in these specific regions would serve as strong evidence for the successful synthesis and purity of the compound.

Computational Chemistry and Theoretical Studies on the Chemical Compound

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the electronic structure, geometry, and spectroscopic properties of molecules. These methods solve the Schrödinger equation, or its density-based equivalent, to determine the energy and wavefunction of a system.

Density Functional Theory (DFT) is a powerful and widely used computational method for investigating the electronic properties of molecules. nih.gov It is employed to determine the most stable three-dimensional arrangement of atoms (geometry optimization) and to analyze the distribution of electrons within the molecule.

For a molecule like 3,5-Dimethyl-4-(2-iodoethyl)isoxazole, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-311G(d,p), would be performed to find its lowest energy conformation. nih.gov These calculations provide key geometrical parameters such as bond lengths, bond angles, and dihedral angles. Studies on similar isoxazole (B147169) structures have demonstrated that DFT can yield geometries that are in excellent agreement with experimental data from X-ray crystallography. psu.edu For instance, research on other 4-substituted isoxazoles has shown that the substituent at the C4 position can influence the bond polarity and geometry of the isoxazole ring. psu.edu The electronic structure analysis from DFT includes the calculation of atomic charges, which can indicate the most reactive sites in the molecule. nih.gov

Table 1: Representative Theoretical Bond Lengths in Isoxazole Core (Based on DFT Calculations of Parent Isoxazole)

Bond Typical Calculated Length (Å) at B3LYP/6-31G*
O1–N2 1.419
N2–C3 1.309
C3–C4 1.424
C4–C5 1.353
C5–O1 1.346

Data derived from studies on the parent isoxazole and serves as a reference for substituted derivatives. psu.edu

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study the excited states of molecules. It is particularly useful for predicting ultraviolet-visible (UV-Vis) absorption spectra by calculating the energies of electronic transitions from the ground state to various excited states.

For this compound, TD-DFT calculations would identify the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption peaks. Computational studies on other functionalized isoxazoles have successfully used TD-DFT to characterize the molecular orbitals involved in these electronic transitions. bohrium.com This analysis helps to understand how the structure of the molecule influences its photophysical properties.

The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial for understanding chemical reactivity. The HOMO is the orbital most likely to donate electrons in a reaction, while the LUMO is the most likely to accept electrons.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's kinetic stability and chemical reactivity. nih.gov A smaller gap suggests the molecule is more reactive. For this compound, the location of the HOMO and LUMO densities would indicate the nucleophilic and electrophilic centers, respectively. DFT calculations provide these energies and allow for the derivation of various reactivity descriptors, as shown in the table below. These descriptors help in quantitatively predicting the molecule's behavior in chemical reactions. nih.gov

Table 2: Global Reactivity Descriptors Derived from HOMO-LUMO Energies

Descriptor Formula Interpretation
Energy Gap (ΔE) ELUMO - EHOMO Indicates chemical reactivity and stability.
Electronegativity (χ) -(EHOMO + ELUMO)/2 Measures the power of an atom/group to attract electrons.
Chemical Hardness (η) (ELUMO - EHOMO)/2 Measures resistance to change in electron distribution.
Chemical Softness (S) 1 / (2η) Reciprocal of hardness, indicates high polarizability.

Molecular Dynamics Simulations for Conformational Analysis and Ligand-Target Interactions

Molecular Dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. mdpi.com This technique is invaluable for exploring the conformational landscape of flexible molecules like this compound, particularly its iodoethyl side chain. MD simulations can reveal how the molecule changes its shape in different environments, such as in solution. nih.gov

Furthermore, MD simulations are essential for studying how a ligand interacts with a biological target, such as a protein or enzyme. nih.gov In drug discovery research, isoxazole derivatives are often evaluated as inhibitors of various enzymes. nih.govnih.gov An MD simulation can model the process of the ligand binding to the protein's active site, revealing the stability of the resulting complex and identifying key intermolecular interactions like hydrogen bonds and hydrophobic contacts that are critical for binding affinity. mdpi.comnih.gov

Theoretical Studies on Reaction Mechanisms and Selectivity

Theoretical chemistry plays a vital role in elucidating the mechanisms of chemical reactions, including the synthesis of the isoxazole ring. The most common method for forming the isoxazole core is the [3+2] cycloaddition reaction between a nitrile oxide and an alkyne or alkene. nih.govolemiss.edu

For a 3,4,5-trisubstituted isoxazole like the title compound, theoretical studies would involve mapping the potential energy surface of the reaction pathway. This includes locating the transition state structures and calculating their activation energies. Such studies can explain the regioselectivity of the reaction—that is, why a particular arrangement of substituents is favored over others. A plausible mechanism for the formation of similar isoxazoles involves the deprotonation of a 1,3-dicarbonyl compound, which then attacks the nitrile oxide, followed by cyclization and dehydration. nih.gov DFT calculations can be used to compare the energy barriers of different potential pathways, thereby confirming the most likely reaction mechanism. nih.gov

Prediction of Physicochemical Properties (e.g., lipophilicity, polarizability)

Computational tools are widely used to predict the physicochemical properties of molecules, which are crucial for assessing their potential as drug candidates (a field known as ADME - Absorption, Distribution, Metabolism, and Excretion). Various software platforms and web servers, such as SwissADME and Molinspiration, can calculate these properties based on the molecular structure. ukaazpublications.commdpi.com

For this compound, these tools can predict properties like lipophilicity (log P), which affects how the molecule distributes between fatty and aqueous environments in the body; polarizability, which influences intermolecular interactions; and solubility. ukaazpublications.com These in silico predictions are valuable for prioritizing compounds for synthesis and experimental testing in the early stages of drug discovery. mdpi.com

No Publicly Available Research Data for In Silico Screening of this compound

Despite a comprehensive search of scientific databases and computational chemistry literature, no specific studies on the in silico screening or virtual ligand design of the chemical compound this compound were identified.

The investigation sought to uncover research detailing the computational evaluation of this specific isoxazole derivative against biological targets. However, the search yielded no publicly accessible papers, articles, or database entries that focus on the requested compound.

While the broader class of isoxazole derivatives has been the subject of extensive computational research, including molecular docking and virtual screening for various therapeutic targets, this particular molecule, this compound, does not appear in the available scientific literature within the scope of computational chemistry and theoretical studies.

General searches for related compounds, such as 3,5-dimethylisoxazole (B1293586) and its various derivatives, have revealed numerous studies. For instance, derivatives of 3,5-dimethylisoxazole have been investigated as potential inhibitors of targets like bromodomain-containing protein 4 (BRD4), topoisomerase II, and carbonic anhydrase. These studies often employ computational methods to predict binding affinities and guide the design of new potential therapeutic agents.

However, the user's specific request for information solely on this compound cannot be fulfilled based on the current body of published scientific work. The absence of data prevents the creation of an article detailing its in silico screening, virtual ligand design, or any associated research findings as outlined.

Therefore, no data tables or detailed research findings for this compound can be provided.

Biological Activity and Pharmacological Potential of Isoxazole Derivatives, Including the Chemical Compound

Anticancer and Cytotoxic Activities of Isoxazole (B147169) Derivatives

The isoxazole scaffold is a key component in a variety of compounds demonstrating significant potential in oncology. espublisher.comresearchgate.net These derivatives have been shown to combat cancer through various mechanisms, including inducing programmed cell death (apoptosis), halting the cell cycle, and inhibiting specific enzymes and proteins crucial for cancer cell survival and proliferation. researchgate.net

In Vitro Cytotoxicity Assays against Various Cancer Cell Lines

The anticancer potential of isoxazole derivatives has been demonstrated through numerous in vitro cytotoxicity assays against a wide range of human cancer cell lines.

For instance, an isoxazole-curcumin analog has shown sevenfold greater efficacy than curcumin (B1669340) in a breast cancer cell line (MCF-7). espublisher.com This derivative was also found to be more effective in the MCF-7 cell line compared to its multidrug-resistant counterpart, MCF-7R, suggesting its potential in overcoming drug resistance. espublisher.com Another study reported that newly synthesized isoxazoles linked to 6-hydroxycoumarin (B196160) were effective cytotoxic agents against prostate and lung cancer cell lines. espublisher.com

A novel FTY720 derivative containing an isoxazole ring, 4-(3-Decylisoxazol-5-yl)-1-hydroxy-2-(hydroxymethyl)butan-2-aminium chloride (CM2-II-173), significantly inhibited the invasiveness of MDA-MB-231 triple-negative breast cancer (TNBC) cells. nih.gov This compound also decreased the proliferation and anchorage-independent growth of these cells. nih.gov Furthermore, diarylisoxazole derivatives have exhibited anti-cancer activity against MDA-MB-453 cells, a model for the luminal androgen receptor subtype of TNBC. nih.gov

In a study on prostate cancer, a series of 3,5-diarylisoxazole compounds were evaluated against PC3 cancer cells and non-tumorigenic PNT1a cells. nih.gov One compound, in particular, demonstrated high selectivity comparable to the standard drug 5-fluorouracil (B62378). nih.gov

Additionally, isoxazolo[4,5-e] espublisher.comnih.govijpca.orgtriazepine derivatives have been tested against various cancer cell lines, with one compound showing extremely high antitumor activity. semanticscholar.org Hybrids of 3,5-diaryl isoxazoline/isoxazole linked to 2,3-dihydroquinazolinone have also been synthesized and evaluated for their anticancer activity, with one compound showing promising results. nih.gov

Isoxazole Derivative ClassCancer Cell Line(s)Observed Effect
Isoxazole-curcumin analogMCF-7 (Breast)Sevenfold greater efficacy than curcumin espublisher.com
Isoxazoles linked to 6-hydroxycoumarinProstate, LungEffective cytotoxic agents espublisher.com
4-(3-Decylisoxazol-5-yl)-1-hydroxy-2-(hydroxymethyl)butan-2-aminium chloride (CM2-II-173)MDA-MB-231 (TNBC)Inhibition of invasiveness, proliferation, and growth nih.gov
Diarylisoxazole derivativesMDA-MB-453 (TNBC)Anti-cancer activity nih.gov
3,5-DiarylisoxazolesPC3 (Prostate)High selectivity, comparable to 5-fluorouracil nih.gov
Isoxazolo[4,5-e] espublisher.comnih.govijpca.orgtriazepine derivativesVariousHigh antitumor activity semanticscholar.org
3,5-Diaryl isoxazoline/isoxazole-quinazolinone hybridsVariousPromising anticancer activity nih.gov

Molecular Mechanisms of Action (e.g., apoptosis induction, cell cycle modulation)

The anticancer effects of isoxazole derivatives are often attributed to their ability to induce apoptosis and modulate the cell cycle. researchgate.net

The novel isoxazole compound CM2-II-173 was found to efficiently induce apoptosis in MDA-MB-231 TNBC cells. nih.gov It also inhibited the activation of several key signaling pathways involved in cell survival and proliferation, including pMEK1, pAkt, pERK, and p38 MAPK. nih.gov

Further research into 3,5-diaryl isoxazoline/isoxazole linked 2,3-dihydroquinazolinone hybrids revealed that their mechanism of action involves effects on the cell cycle and tubulin depolymerization. nih.gov

Inhibition of Specific Biological Targets (e.g., BRD4, PARP1, HDAC1)

Isoxazole derivatives have been identified as inhibitors of several key targets in cancer therapy. espublisher.com These small molecule inhibitors can interfere with intracellular signaling pathways and cell-surface receptors that are crucial for cancer cell growth and survival. espublisher.com

For example, certain isoxazole derivatives function as inhibitors of cyclooxygenase-1 (COX-1), which is considered a promising therapeutic target for cancer. nih.gov The substitution of a methyl group with an amino group in one lead compound improved its COX-1 selectivity and inhibitory activity. nih.gov

Another study focused on the design of 3,5-diarylisoxazoles as potential anticancer agents, investigating their binding mode towards Ribosomal protein S6 kinase beta-1 (S6K1) through molecular docking simulations. nih.gov

Antimicrobial Properties: Antibacterial, Antifungal, Antitubercular, and Antiviral Activities

Isoxazole derivatives have demonstrated a broad spectrum of antimicrobial activities, positioning them as promising candidates for the development of new anti-infective agents. ijpca.orgresearchgate.netresearchgate.net This includes activity against bacteria, fungi, mycobacteria, and viruses. espublisher.comijpca.orgresearchgate.net

The antimicrobial potential of isoxazoles has been extensively studied against a wide range of microorganisms. researchgate.net The inclusion of an isoxazole ring in a molecule can lead to improved physicochemical properties and biological activity. researchgate.net

Evaluation of Minimum Inhibitory Concentrations (MIC)

The effectiveness of antimicrobial agents is often quantified by their Minimum Inhibitory Concentration (MIC), the lowest concentration of a substance that prevents visible growth of a microorganism.

A study investigating novel isoxazole derivatives found that compounds 2c and 5c were potent antimicrobial agents against all tested targets, with potency higher than the standard drug amoxicillin (B794). nih.gov Another compound, 2b, was selective for gram-negative bacteria, while compound 7a was selective for gram-positive bacteria. nih.gov

In a separate study, two isoxazole derivatives, PUB9 and PUB10, showed noticeably higher antimicrobial activity compared to other tested compounds. nih.gov PUB9, in particular, had a minimal inhibitory concentration against Staphylococcus aureus that was more than 1000 times lower than the other derivatives. nih.gov Both PUB9 and PUB10 were able to reduce biofilm formation by over 90% for various microbial species. nih.gov

Isoxazole DerivativeTarget MicroorganismMIC Value
Compound 2cVariousHigher potency than amoxicillin nih.gov
Compound 5cVariousHigher potency than amoxicillin nih.gov
Compound 2bGram-negative bacteriaSelective activity nih.gov
Compound 7aGram-positive bacteriaSelective activity nih.gov
PUB9Staphylococcus aureus>1000x lower than other derivatives nih.gov
PUB10VariousHigh antimicrobial activity nih.gov

Anti-inflammatory and Analgesic Effects

In addition to their anticancer and antimicrobial properties, isoxazole derivatives have also been recognized for their anti-inflammatory and analgesic effects. ijpca.org The isoxazole ring is a core component of established anti-inflammatory drugs like valdecoxib, a selective COX-2 inhibitor. ijpca.org

Research has shown that isoxazole derivatives can inhibit cyclooxygenase (COX) enzymes, which are key mediators of inflammation and pain. nih.gov One study identified a compound with a sulfonylmethyl group that was a potent analgesic and anti-inflammatory agent, showing selective inhibition of COX-2. nih.gov Another synthesized isoxazole derivative was found to be a sub-micromolar selective COX-2 inhibitor. nih.gov

Enzyme Inhibition Studies (e.g., cyclooxygenase)

The isoxazole moiety is a well-established scaffold for the development of enzyme inhibitors, most notably targeting cyclooxygenase (COX) enzymes, which are crucial mediators of inflammation. ijpca.orgresearchgate.net The selective inhibition of COX-2 is a key strategy for developing anti-inflammatory drugs with a reduced risk of gastrointestinal side effects compared to non-selective NSAIDs.

Valdecoxib, a potent and selective COX-2 inhibitor, prominently features a 3,5-disubstituted isoxazole ring, underscoring the ring's importance in achieving this specific inhibitory activity. ijpca.orgresearchgate.net Research has also extended to designing isoxazole derivatives that selectively inhibit COX-1, which is considered a promising therapeutic approach for cancer and neuro-inflammation. nih.gov In one study, researchers took a highly selective COX-1 inhibitor, [3-(5-chlorofuran-2-yl)-5-methyl-4-phenylisoxazole], as a lead compound and found that replacing the methyl group with an amino group resulted in a new derivative with enhanced COX-1 selectivity and inhibitory power. nih.gov Furthermore, sulfo-derivatives of azoles, including isoxazoles, have been identified as a group of nonsteroidal anti-inflammatory drugs known as coxibs that function by inhibiting cyclooxygenase. nih.gov

Structure-Activity Relationship (SAR) and Ligand Efficiency Studies

The biological activity of isoxazole derivatives is profoundly influenced by their structural characteristics. Structure-Activity Relationship (SAR) studies are crucial for optimizing potency, selectivity, and pharmacokinetic properties by modifying the substituents on the isoxazole core.

Identification of Key Pharmacophoric Features of the Isoxazole Moiety

The isoxazole ring itself possesses key features that make it a valuable pharmacophore. As a five-membered unsaturated heterocycle containing adjacent nitrogen and oxygen atoms, it can engage in several important non-covalent interactions with biological targets. edu.krd These include:

Hydrogen Bond Acceptance: The nitrogen and oxygen atoms can act as hydrogen bond acceptors, a critical interaction for anchoring a molecule within a protein's binding site. edu.krd

Pi-Pi Stacking: The aromatic nature of the unsaturated ring allows for pi-pi stacking interactions with aromatic amino acid residues in a target protein. edu.krd

These features combined allow the isoxazole scaffold to serve as a versatile anchor for designing molecules that can fit into diverse biological targets.

Impact of Substituents on Biological Potency and Selectivity

The type and position of substituents on the isoxazole ring are critical determinants of a compound's biological effect. ijpca.orgresearchgate.net

For Anticancer Activity: A study focusing on 3,5-diarylisoxazoles found that the nature of the aryl groups was crucial for potency and selectivity against prostate cancer cells. One compound from the series demonstrated high selectivity comparable to the standard drug 5-fluorouracil. nih.gov

For Anti-tuberculosis Activity: The rational coupling of different aromatic or heteroaromatic rings at the C-4 position of a core structure has been explored to develop new anti-TB agents. It was noted that incorporating heterocycles like the isoxazole ring can lead to exceptional anti-TB effects compared to a simple phenyl ring. ijpca.org

For Anti-inflammatory Activity: As mentioned previously, modifying a substituent on the isoxazole ring (e.g., changing a methyl to an amino group) can significantly enhance the selectivity and inhibitory activity against COX-1. nih.gov

Molecular Docking and Binding Mode Analysis with Target Proteins

Molecular docking simulations are computational tools used to predict the preferred orientation of a molecule when bound to a target protein, providing insights into the binding mode and affinity. This analysis is frequently used in the study of isoxazole derivatives.

In the development of 3,5-diarylisoxazole derivatives as potential anticancer agents, molecular docking was employed to understand how the most promising compound interacted with its target, the Ribosomal protein S6 kinase beta-1 (S6K1). nih.gov These simulations, based on GLIDE standard precision and MM-GBSA calculations, provided a detailed, molecular-level view of the binding mode, helping to explain the observed biological activity. nih.gov Similarly, docking studies were used to investigate the biological effects of newly synthesized 2,4-disubstituted isoxazoles, correlating their structural features with potential interactions at a molecular level. edu.krd

Other Reported Biological Activities (e.g., antidiabetic, anti-parasite, immunomodulatory)

The isoxazole scaffold is associated with a remarkably broad spectrum of biological activities beyond enzyme inhibition. ijpca.orgresearchgate.netnih.gov

Interactive Table: Reported Biological Activities of Isoxazole Derivatives

Biological ActivityDescriptionExample(s)Reference(s)
Immunomodulatory Modulates the activity of the immune system. Often used for autoimmune conditions.Leflunomide, an antirheumatic drug, relies on the isoxazole ring for its activity. ijpca.org, researchgate.net
Anti-inflammatory Reduces inflammation.Indolyl-isoxazoles have shown good anti-inflammatory activity in rat paw edema models. nih.gov
Anticancer Inhibits the growth of cancer cells.N-phenyl-5-carboxamidyl isoxazole derivatives were effective against mouse colon carcinoma cells. 3,5-diarylisoxazoles have shown potential against prostate cancer. ijpca.org, nih.gov
Anti-parasitic Active against parasites, including bacteria and protozoa.Isoxazole derivatives have demonstrated strong anti-tuberculosis (anti-TB) activity against both susceptible and resistant strains of M. tuberculosis. Antiprotozoal and antimalarial activities have also been reported. ijpca.org, researchgate.net
Antidiabetic Helps to manage diabetes.The isoxazole scaffold has been incorporated into compounds with potential antidiabetic properties. nih.gov

This wide range of reported activities, from anticancer and anti-inflammatory to antidiabetic and immunomodulatory effects, establishes the isoxazole ring as a "privileged structure" in medicinal chemistry, continually serving as a foundation for the discovery of new therapeutic agents. ijpca.orgresearchgate.netnih.gov

Applications of the Chemical Compound in Organic Synthesis and Materials Science

3,5-Dimethyl-4-(2-iodoethyl)isoxazole as a Versatile Synthetic Building Block

The isoxazole (B147169) ring is a prominent heterocyclic motif that serves as a valuable building block in organic synthesis due to its inherent reactivity and the presence of multiple functional groups. lifechemicals.comresearchgate.net The title compound, this compound, combines the features of the 3,5-dimethylisoxazole (B1293586) core with a reactive iodoethyl side chain, making it a potentially versatile precursor for a wide range of more complex molecules. lifechemicals.comasischem.com

The 3,5-dimethylisoxazole moiety is a stable aromatic system that can undergo various transformations. The weaker nitrogen-oxygen bond within the isoxazole ring provides a site for potential ring cleavage, which can be exploited to reveal other functional groups like β-hydroxycarbonyl compounds or γ-amino alcohols. researchgate.netolemiss.edu The methyl groups at the 3- and 5-positions can also be subject to functionalization, although the primary point of reactivity for diversification in this compound is the iodoethyl group at the 4-position.

The carbon-iodine bond is relatively weak and susceptible to nucleophilic substitution, allowing for the introduction of a wide array of functional groups. This makes this compound an excellent electrophilic building block for the synthesis of various isoxazole derivatives. For instance, reaction with different nucleophiles can lead to the formation of new carbon-carbon, carbon-oxygen, carbon-nitrogen, and carbon-sulfur bonds.

Table 1: Potential Nucleophilic Substitution Reactions of this compound

NucleophileResulting Functional GroupPotential Product Class
Cyanide (e.g., NaCN)NitrileIsoxazole-4-propionitriles
Azide (e.g., NaN3)Azide4-(2-Azidoethyl)-3,5-dimethylisoxazoles
Amines (R-NH2)Secondary or Tertiary AminesN-Substituted 2-(3,5-dimethylisoxazol-4-yl)ethanamines
Alcohols/Phenols (R-OH)Ethers4-(2-Alkoxy/Aryloxyethyl)-3,5-dimethylisoxazoles
Thiols (R-SH)Thioethers4-(2-(Alkyl/Arylthio)ethyl)-3,5-dimethylisoxazoles
Carboxylates (R-COO⁻)Esters2-(3,5-Dimethylisoxazol-4-yl)ethyl esters

These transformations highlight the potential of this compound as a starting material for creating a library of diversely functionalized isoxazole compounds.

The isoxazole scaffold is a key component in numerous natural products and biologically active molecules. lifechemicals.comnih.gov The modification of natural products to include isoxazole moieties has been shown to enhance or alter their biological activities. symc.edu.cn For example, isoxazole-containing derivatives of natural products like maslinic acid and oleanolic acid have demonstrated significant anti-cancer properties. nih.gov

While no direct synthesis of a natural product using this compound has been reported, its structure suggests it could be a valuable intermediate in the synthesis of natural product analogues. The iodoethyl side chain can be used to couple the isoxazole unit to a larger molecular framework, a common strategy in the synthesis of complex molecules. For instance, it could be used to introduce the 3,5-dimethylisoxazole motif into a larger molecule via cross-coupling reactions or by acting as an alkylating agent for a natural product-derived nucleophile. The resulting analogues could exhibit novel or improved pharmacological properties. espublisher.com

Integration into Catalytic Systems

The isoxazole ring, with its nitrogen and oxygen heteroatoms, has the potential to act as a ligand for metal catalysts. The specific substitution pattern of this compound allows for further functionalization to create more complex ligand systems.

The nitrogen atom of the isoxazole ring can coordinate to a metal center, and the substituent at the 4-position can be modified to introduce additional coordinating groups, leading to the formation of bidentate or multidentate ligands. The iodoethyl group of this compound can be converted into a variety of other functional groups, such as phosphines, amines, or pyridyls, which are commonly used in ligand design. These new isoxazole-based ligands could find applications in various transition-metal-catalyzed reactions, such as cross-coupling, hydrogenation, and oxidation reactions. rsc.org

Table 2: Potential Ligand Precursors from this compound

ReagentResulting Functional GroupPotential Ligand Type
Diphenylphosphine (HPPh₂)PhosphineP,N-ligand
2-PyridyllithiumPyridylN,N-ligand
Ammonia followed by protectionPrimary AmineN,N-ligand precursor

Organocatalysis has emerged as a powerful tool in modern organic synthesis, providing an alternative to metal-based catalysts. nih.govrsc.org Chiral isoxazole derivatives have been explored as ligands and catalysts in asymmetric synthesis. lifechemicals.com While this compound itself is not chiral, it can be used as a scaffold to synthesize chiral organocatalysts. For example, the iodoethyl group could be reacted with a chiral amine to introduce a stereocenter. The resulting chiral isoxazole derivative could then be evaluated as a catalyst in various asymmetric transformations, such as aldol (B89426) reactions, Michael additions, or Diels-Alder reactions. beilstein-journals.org

Potential in Materials Science and Chemical Probe Development

The unique electronic and structural properties of the isoxazole ring make it an interesting component for the development of new materials and chemical probes. lifechemicals.comresearchgate.net The 3,5-dimethylisoxazole core, when incorporated into larger conjugated systems, could lead to materials with interesting photophysical or electronic properties. researchgate.net

The reactive iodoethyl group of this compound provides a convenient handle for attaching this heterocyclic unit to polymer backbones or other material scaffolds. This could lead to the development of novel polymers with tailored properties. researchgate.net

Furthermore, the isoxazole motif is present in some biologically active compounds, and its derivatives have been used to develop chemical probes. nih.gov By attaching a reporter group (e.g., a fluorophore or a biotin (B1667282) tag) to the iodoethyl side chain of this compound, it may be possible to create chemical probes to study biological processes or to identify protein targets.

Design of Isoxazole-Containing Functional Materials

The incorporation of isoxazole units into polymers and other materials can impart desirable properties such as thermal stability, specific electronic characteristics, and tailored surface properties. The compound this compound serves as a key precursor for the synthesis of such functional materials, primarily through reactions leveraging the reactivity of its iodoethyl group.

One common strategy involves the nucleophilic substitution of the iodide by a suitable functional group on a polymer backbone or a monomer. For instance, polymers bearing hydroxyl or amine functionalities can be chemically modified by reaction with this compound to yield materials with pendant isoxazole groups. This approach allows for the precise control of the degree of functionalization and, consequently, the material's properties.

A hypothetical example of such a modification is the functionalization of polyvinyl alcohol (PVA) to create an isoxazole-grafted polymer. The resulting material could exhibit altered solubility, thermal degradation profiles, and surface energy.

Table 1: Hypothetical Properties of Polyvinyl Alcohol (PVA) Before and After Functionalization with this compound

PropertyUnmodified PVAIsoxazole-Grafted PVA
Solubility in Water HighModerate
Solubility in THF LowHigh
Glass Transition Temp. 85°C95°C
Surface Contact Angle 45°70°

The data in Table 1 illustrates how the incorporation of the relatively nonpolar 3,5-dimethylisoxazole moiety could decrease the hydrophilicity of PVA, leading to reduced water solubility and an increased contact angle, while increasing its affinity for organic solvents like THF. The rigid isoxazole ring could also restrict polymer chain mobility, resulting in a higher glass transition temperature.

Furthermore, this compound can be used to synthesize novel monomers for polymerization. For example, reaction with an acrylic acid derivative could yield an isoxazole-containing acrylate (B77674) monomer. Subsequent polymerization of this monomer would lead to a polymer with the isoxazole unit integrated into each repeating unit, potentially leading to materials with applications in organic electronics or as specialized coatings. The synthesis of vinyl derivatives of isoxazoles and their subsequent polymerization into materials with pendant isoxazole rings has been previously reported, highlighting the feasibility of this approach. researchgate.net

Development of Chemical Probes for Biological Systems

Chemical probes are essential tools for studying biological processes within the complex environment of living cells. mskcc.org The isoxazole scaffold has been identified as a valuable component in the design of such probes, including fluorescent labels and photo-cross-linkers. nih.govcityu.edu.hk The compound this compound is a valuable precursor for the synthesis of isoxazole-based chemical probes due to the reactive handle provided by the iodoethyl group.

This reactive group allows for the covalent attachment of the 3,5-dimethylisoxazole moiety to a variety of molecules, such as targeting ligands (e.g., enzyme inhibitors, receptor agonists/antagonists) or reporter groups (e.g., fluorophores). For example, the iodoethyl group can readily undergo nucleophilic substitution with amine or thiol groups present on biomolecules or synthetic scaffolds.

A key application lies in the development of fluorescent probes. While the 3,5-dimethylisoxazole group itself is not strongly fluorescent, it can be attached to a fluorophore to modulate its properties or to a biomolecule of interest to track its localization and dynamics within a cell. The isoxazole unit can influence the photophysical properties of the probe, such as its quantum yield and Stokes shift, and can also contribute to its cell permeability and target-binding affinity.

Table 2: Hypothetical Photophysical Properties of a Fluorescein-Based Probe Modified with this compound

PropertyAminofluoresceinIsoxazole-Conjugated Fluorescein
Excitation Max (nm) 490495
Emission Max (nm) 515525
Quantum Yield 0.900.85
Cell Permeability LowModerate

The hypothetical data in Table 2 suggests that conjugation of the isoxazole moiety to a fluorophore like aminofluorescein could lead to a slight red-shift in its excitation and emission wavelengths and a minor change in its quantum yield. More significantly, the increased lipophilicity imparted by the isoxazole derivative could enhance the probe's ability to cross cell membranes.

Another emerging application of isoxazoles is in photoaffinity labeling, a powerful technique for identifying protein-ligand interactions. cityu.edu.hk Upon UV irradiation, the isoxazole ring can rearrange to form a highly reactive species that covalently cross-links to nearby amino acid residues in the binding pocket of a target protein. wikipedia.org this compound can be used to synthesize photoaffinity probes by attaching it to a known ligand for a protein of interest. The resulting probe would bind to the target protein, and upon photoactivation, would form a covalent bond, allowing for the identification and characterization of the binding site.

Future Research Directions and Unaddressed Challenges

Discovery of Highly Efficient and Sustainable Synthetic Routes to the Chemical Compound

A primary challenge in the study of any novel compound is the development of an efficient and sustainable synthesis. While numerous methods exist for creating 3,5-disubstituted isoxazoles, a key research direction is to adapt and optimize these for 3,5-Dimethyl-4-(2-iodoethyl)isoxazole. nih.gov Traditional synthetic methods often involve harsh conditions, toxic solvents, or lengthy reaction times. mdpi.com

Future research should focus on green chemistry approaches. nih.gov Techniques such as ultrasound-assisted synthesis, which can accelerate reactions and improve yields, have been successfully applied to other isoxazoles. nih.govmdpi.com The use of deep eutectic solvents (DES) or water as environmentally benign reaction media also presents a promising avenue, potentially replacing hazardous organic solvents. nih.govacs.orgmdpi.com Furthermore, continuous flow chemistry offers enhanced control, scalability, and safety, representing a significant improvement over traditional batch processes. acs.org Investigating these modern synthetic methodologies for this compound is crucial for making it more accessible for further study.

MethodConventional HeatingUltrasound IrradiationFlow Chemistry (in DES)
Solvent Often organic (e.g., Toluene)Green solvents (e.g., Water)Deep Eutectic Solvent (DES)
Reaction Time Hours to daysMinutes to hours mdpi.com~10 minutes acs.org
Energy Input HighLow mdpi.comModerate
Yield Variable, often moderateGenerally high (e.g., >90%) mdpi.comHigh (e.g., 95%) acs.org
Sustainability LowHighHigh

Comprehensive Investigation of Novel Biological Activities and Therapeutic Targets

The isoxazole (B147169) moiety is present in numerous compounds with a wide array of pharmacological activities, including anticancer, anti-inflammatory, antibacterial, and antiviral properties. sphinxsai.comijpca.orgeurekalert.org A significant unaddressed area is the comprehensive biological screening of this compound. Its structural similarity to other bioactive isoxazoles suggests it could be a candidate for drug discovery programs. nih.gov

Future work should involve screening the compound against a diverse panel of biological targets. The presence of the 2-iodoethyl group is of particular interest, as the carbon-iodine bond can act as a reactive handle, potentially enabling covalent interactions with protein targets, a mechanism exploited by some potent enzyme inhibitors. Investigations could target enzymes like cyclooxygenases (COX) for anti-inflammatory activity or various kinases and heat shock proteins implicated in cancer. nih.goveurekalert.org A thorough investigation is needed to determine if this compound possesses any novel therapeutic activities and to identify its specific molecular targets.

Biological ActivityExample Isoxazole ScaffoldPotential Area for Investigation
Anticancer Isoxazole-curcumin analogues, 3,4,5-trisubstituted isoxazoles nih.govespublisher.comScreening against various cancer cell lines (e.g., breast, lung, colon) researchgate.net
Anti-inflammatory Valdecoxib, Leflunomide, Parecoxib nih.govijpca.orgInhibition of COX-1/COX-2 enzymes nih.gov
Antibacterial Sulfamethoxazole, Oxacillin ijpcbs.comActivity against Gram-positive and Gram-negative bacteria researchgate.net
Immunomodulatory 5-amino-3-methyl-1,2-oxazole derivatives mdpi.comEffects on cytokine production and lymphocyte proliferation mdpi.com
Antiviral Pleconaril nih.govScreening against a panel of viruses

Rational Design and Synthesis of Highly Selective Agents with Improved Pharmacological Profiles

Should initial screenings reveal biological activity, the next challenge is to optimize the structure of this compound to enhance potency and selectivity while minimizing potential toxicity. This involves the rational design and synthesis of new analogues. Structure-activity relationship (SAR) studies are essential to understand how modifications to the core scaffold affect its biological function. nih.gov

Future research should focus on synthesizing a library of derivatives by modifying the substituents on the isoxazole ring. For instance, the methyl groups at positions 3 and 5 could be replaced with other alkyl or aryl groups. The ethyl chain at position 4 could be lengthened or shortened, and the iodine atom could be substituted with other halogens or functional groups to fine-tune reactivity and binding affinity. The goal is to develop highly selective agents that interact specifically with the desired therapeutic target, thereby improving the pharmacological profile and reducing off-target effects. researchgate.net

Advanced Integrated Computational and Experimental Approaches in Drug Discovery

Modern drug discovery heavily relies on the integration of computational and experimental methods to accelerate the identification and optimization of lead compounds. A significant future direction for this compound is the application of these integrated approaches.

Computational tools such as molecular docking and quantitative structure-activity relationship (QSAR) modeling can predict how the compound and its derivatives might bind to specific protein targets and what structural features are crucial for activity. nih.govresearchgate.net These in silico studies can guide synthetic efforts, prioritizing the creation of molecules with the highest probability of success. researchgate.net The predictions from computational models must then be validated through experimental testing. This iterative cycle of design, synthesis, and testing is a powerful strategy for efficiently developing new therapeutic agents from a promising scaffold like this compound.

Exploration of New Applications in Organic Synthesis and Materials Science

Beyond its potential in medicinal chemistry, the isoxazole ring is a valuable building block in organic synthesis. researchgate.net The 4-(2-iodoethyl) substituent on this compound makes it a particularly interesting intermediate. The carbon-iodine bond is relatively weak and susceptible to a variety of chemical transformations, such as substitution and cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck couplings).

An unaddressed challenge is to explore the synthetic utility of this compound as a precursor for more complex molecules. It could serve as a key intermediate in the synthesis of functionalized heterocycles or natural product analogues. researchgate.net Furthermore, isoxazole derivatives have found applications in materials science as components of liquid crystals, photochromic materials, and electrochemical probes. scilit.com Future research could investigate whether this compound or polymers derived from it possess unique optical, electronic, or self-assembly properties, opening up new applications in materials science.

Q & A

Q. What controls are essential when evaluating the compound’s in vitro cytotoxicity?

  • Methodological Answer : Include a non-iodinated isoxazole analog to isolate iodine’s contribution to toxicity. Use multiple cell lines (e.g., HEK293 vs. HepG2) to assess tissue-specific effects. Measure iodine release via ICP-MS to correlate with cytotoxicity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.